molecular formula C15H20O B14604156 5-Benzyl-3,3-dimethylcyclohexan-1-one CAS No. 60741-72-2

5-Benzyl-3,3-dimethylcyclohexan-1-one

Cat. No.: B14604156
CAS No.: 60741-72-2
M. Wt: 216.32 g/mol
InChI Key: APOBTQQPBJRRCE-UHFFFAOYSA-N
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Description

5-Benzyl-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure that combines a benzyl group with a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of 3,3-dimethylcyclohexanone with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 5-Benzyl-3,3-dimethylcyclohexanol.

    Substitution: Nitrobenzyl, halobenzyl derivatives.

Scientific Research Applications

5-Benzyl-3,3-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohexanone: Lacks the benzyl group, making it less versatile in terms of chemical reactivity.

    Benzylcyclohexanone: Similar structure but without the additional methyl groups, which can influence its steric and electronic properties.

Uniqueness

5-Benzyl-3,3-dimethylcyclohexan-1-one is unique due to the presence of both the benzyl group and the 3,3-dimethyl substitution on the cyclohexanone ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

60741-72-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

5-benzyl-3,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C15H20O/c1-15(2)10-13(9-14(16)11-15)8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

APOBTQQPBJRRCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(=O)C1)CC2=CC=CC=C2)C

Origin of Product

United States

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